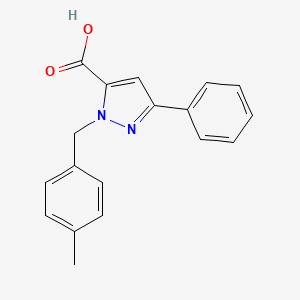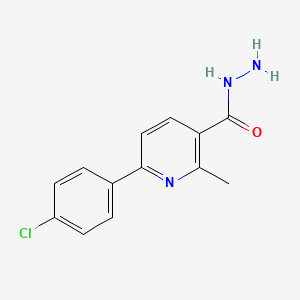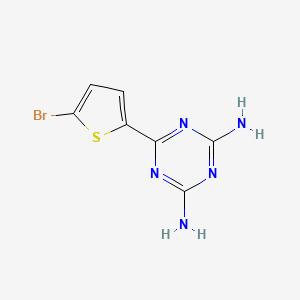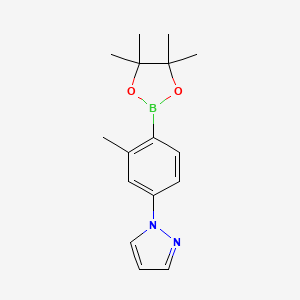
6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide, or 6-BP-2MPC, is an organic compound that has been used in a variety of scientific research applications. 6-BP-2MPC has been studied for its potential to act as a catalyst and a reactant for various reactions, as well as for its potential to act as a drug target. In addition, 6-BP-2MPC has been studied for its potential to interact with various enzymes, proteins, and receptors.
Aplicaciones Científicas De Investigación
6-BP-2MPC has been studied for its potential to act as a catalyst and a reactant for various reactions. It has been used as a catalyst in the synthesis of a variety of compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridine derivatives, and 1,4-dihydropyridine-3-carboxamides. 6-BP-2MPC has also been used as a reactant in the synthesis of a variety of compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridine derivatives, and 1,4-dihydropyridine-3-carboxamides.
In addition, 6-BP-2MPC has been studied for its potential to act as a drug target. It has been used in the synthesis of compounds that have the potential to interact with various enzymes, proteins, and receptors. These compounds have been studied for their potential to inhibit or activate various biological pathways.
Mecanismo De Acción
The mechanism of action of 6-BP-2MPC is not fully understood. However, it is believed that the compound may act as a catalyst or reactant in various reactions, as well as interact with various enzymes, proteins, and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BP-2MPC have not been extensively studied. However, it is believed that the compound may have the potential to interact with various enzymes, proteins, and receptors, which could lead to the activation or inhibition of various biological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-BP-2MPC in lab experiments include its ability to act as a catalyst or reactant in various reactions, as well as its potential to interact with various enzymes, proteins, and receptors. The main limitation of using 6-BP-2MPC in lab experiments is the lack of understanding of its biochemical and physiological effects.
Direcciones Futuras
Future research on 6-BP-2MPC could focus on its biochemical and physiological effects, as well as its potential to act as a drug target. Additionally, further research could focus on the development of new synthetic methods for the production of 6-BP-2MPC, as well as its potential applications in drug discovery and development. Finally, further research could focus on the potential of 6-BP-2MPC to interact with various enzymes, proteins, and receptors, as well as its potential to activate or inhibit various biological pathways.
Métodos De Síntesis
The synthesis of 6-BP-2MPC is a fairly straightforward process. The compound can be synthesized by reacting 4-bromophenyl pyridine-3-carbohydrazide with 2-methylpyridine. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of between 80-100°C. The reaction is usually complete within 1-2 hours.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOFCRFWHGUTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)





